![molecular formula C21H32ClNO6 B13898716 3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride](/img/structure/B13898716.png)
3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride, dihydrate is a synthetic opioid agonist-antagonist analgesic belonging to the phenanthrene series. It is chemically related to both the widely used opioid antagonist, naloxone, and the potent opioid analgesic, oxymorphone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride involves several steps, including the formation of the morphinan backbone and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the final product in its dihydrate form .
Análisis De Reacciones Químicas
Types of Reactions
17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce different substituents on the morphinan backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various analogs and derivatives of the parent compound, each with potentially different pharmacological properties .
Aplicaciones Científicas De Investigación
17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The compound exerts its effects by acting as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors . This dual action results in potent analgesic effects with a lower risk of respiratory depression compared to pure mu agonists . The molecular targets include the opioid receptors in the central nervous system, where the compound modulates pain perception and response .
Comparación Con Compuestos Similares
Similar Compounds
Naloxone: An opioid antagonist used to reverse opioid overdose.
Oxymorphone: A potent opioid analgesic used for severe pain management.
Butorphanol: Another mixed agonist-antagonist opioid used for pain relief.
Uniqueness
17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride is unique due to its balanced agonist-antagonist profile, which provides effective pain relief with a reduced risk of side effects such as respiratory depression and addiction . This makes it a valuable option in pain management, particularly in settings where the risk of opioid abuse is a concern .
Propiedades
Fórmula molecular |
C21H32ClNO6 |
|---|---|
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH.2H2O/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12;;;/h4-5,12,15-16,19,23-25H,1-3,6-11H2;1H;2*1H2 |
Clave InChI |
RNHFGPXTKSIENU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O.O.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B13898645.png)
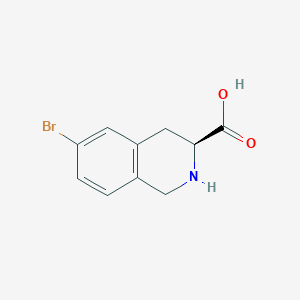
![3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine](/img/structure/B13898656.png)
![(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea](/img/structure/B13898671.png)
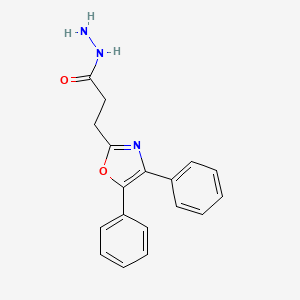
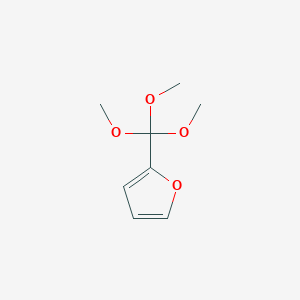
![7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine](/img/structure/B13898701.png)
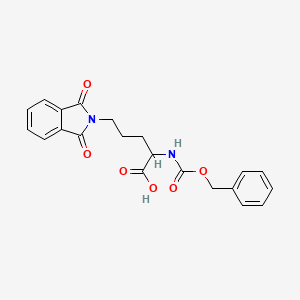
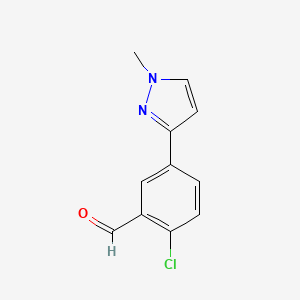
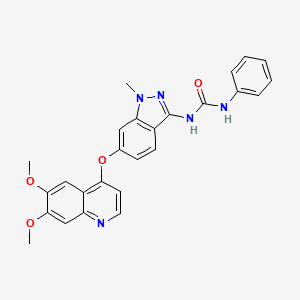


![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
